InChI=1S/C11H11NO6/c1-17-10(13)9(11(14)18-2)7-5-3-4-6-8(7)12(15)16/h3-6,9H,1-2H3
.
Dimethyl 2-(2-nitrophenyl)malonate is an organic compound characterized by the presence of a nitrophenyl group attached to a malonate structure. Its molecular formula is with a molecular weight of approximately 253.21 g/mol. This compound is primarily utilized in organic synthesis as a building block for more complex molecules, and it has applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry .
Dimethyl 2-(2-nitrophenyl)malonate can be synthesized through several chemical pathways, often involving the reaction of dimethyl malonate with nitro-substituted aromatic compounds. It falls under the category of malonate derivatives, which are known for their versatility in chemical reactions due to the presence of ester functional groups .
The synthesis of dimethyl 2-(2-nitrophenyl)malonate typically involves a multi-step process:
Typical yields for this synthesis can reach up to 88%, depending on reaction conditions and purification efficiency. The process is optimized for both yield and purity through careful control of reaction parameters .
Dimethyl 2-(2-nitrophenyl)malonate possesses a unique molecular structure that includes:
Key spectral data supporting its structure includes:
Dimethyl 2-(2-nitrophenyl)malonate can undergo several significant chemical reactions:
The mechanism underlying the action of dimethyl 2-(2-nitrophenyl)malonate involves its reactivity due to the presence of both ester and nitro groups:
Relevant analytical data include:
Dimethyl 2-(2-nitrophenyl)malonate has diverse applications across scientific fields:
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8